molecular formula C14H18F4O2 B056825 1,4-Bis(tert-butoxy)tetrafluorobenzene CAS No. 121088-09-3

1,4-Bis(tert-butoxy)tetrafluorobenzene

Cat. No.: B056825
CAS No.: 121088-09-3
M. Wt: 294.28 g/mol
InChI Key: MPMWFMRRLDGGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(tert-butoxy)tetrafluorobenzene is a chemical compound with the molecular formula C14H18F4O2 and a molecular weight of 294.29 g/mol It is characterized by the presence of two tert-butoxy groups and four fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,4-difluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1,4-Bis(tert-butoxy)tetrafluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tert-butoxy)tetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The tert-butoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl compounds.

Scientific Research Applications

1,4-Bis(tert-butoxy)tetrafluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(tert-butoxy)tetrafluorobenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy groups and fluorine atoms play a crucial role in determining its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.

    1,4-Di-tert-butoxybenzene: A compound with two tert-butoxy groups but no fluorine atoms.

    1,2,4,5-Tetrafluorobenzene: A compound with four fluorine atoms but no tert-butoxy groups.

Uniqueness

1,4-Bis(tert-butoxy)tetrafluorobenzene is unique due to the presence of both tert-butoxy groups and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4O2/c1-13(2,3)19-11-7(15)9(17)12(10(18)8(11)16)20-14(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMWFMRRLDGGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C(=C(C(=C1F)F)OC(C)(C)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371079
Record name 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121088-09-3
Record name 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(tert-butoxy)tetrafluorobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(tert-butoxy)tetrafluorobenzene
Reactant of Route 3
Reactant of Route 3
1,4-Bis(tert-butoxy)tetrafluorobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(tert-butoxy)tetrafluorobenzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(tert-butoxy)tetrafluorobenzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(tert-butoxy)tetrafluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.